Hotrienol

Autonomic neuroscience Aromachology Functional food

Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a chiral monoterpenoid tertiary alcohol belonging to the ocimene-derived subgroup of volatile terpenoids. It occurs as both (3S)-(+) and (3R)-(−) enantiomers in diverse botanical sources, including tea (Camellia sinensis), grape (Vitis vinifera), honey, and essential oils, and is recognized for its low odour threshold and potent floral-fruity aroma character.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 29957-43-5
Cat. No. B1235390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHotrienol
CAS29957-43-5
Synonyms3,7-dimethyl-1,5(E),7-octatrien-3-ol
hotrienol
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=C)C=CCC(C)(C=C)O
InChIInChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3
InChIKeyZJIQIJIQBTVTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  50% soluble in heptane or triacetin
50% soluble in ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Hotrienol (CAS 29957-43-5) Compound Baseline: Structure, Occurrence, and Procurement Relevance


Hotrienol (3,7-dimethyl-1,5,7-octatrien-3-ol) is a chiral monoterpenoid tertiary alcohol belonging to the ocimene-derived subgroup of volatile terpenoids. It occurs as both (3S)-(+) and (3R)-(−) enantiomers in diverse botanical sources, including tea (Camellia sinensis), grape (Vitis vinifera), honey, and essential oils, and is recognized for its low odour threshold and potent floral-fruity aroma character [1]. Beyond its sensory role, hotrienol has been identified as a pharmacologically active volatile in controlled human studies and as a diagnostic marker for botanical authentication and storage-induced quality changes in natural products [2]. These multi-domain functions make hotrienol a high-interest target for procurement in flavour formulation, functional ingredient development, and analytical standard supply chains.

Why Generic Substitution Fails for Hotrienol: Structural and Functional Differentiation from Linalool, Geraniol, and Ocimenols


Hotrienol cannot be interchangeably substituted with structurally similar monoterpenoid alcohols such as linalool, geraniol, or α-terpineol because it exhibits a distinct combination of a conjugated triene system and a tertiary alcohol centre that dictates unique human receptor interactions, chiral recognition patterns, and chemical reactivity [1]. When directly compared at equivalent concentrations in human autonomic nervous system assays, only hotrienol elicited a significant sedative response, while geraniol and other co-occurring tea aroma compounds did not [2]. Furthermore, hotrienol’s enantiomer-specific odour thresholds and its exclusive formation via acid-catalysed rearrangement of specific diendiol precursors mean that neither racemic mixtures nor biosynthetically related alcohols can replicate its sensory or functional profile [1]. These quantitative physiological and stereochemical differences make generic substitution scientifically invalid for any application where odour potency, biological effect, or chiral authenticity is a specification parameter.

Hotrienol (CAS 29957-43-5) Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation Data


Autonomic Sedative Effect: Hotrienol vs. Geraniol, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone, and 2-Phenylethyl Alcohol at Equimolar Concentrations

In a controlled human inhalation study of Darjeeling tea aroma compounds, hotrienol was directly compared with geraniol, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, and 2-phenylethyl alcohol. When each compound was administered at equivalent concentrations alongside tea drinking, only hotrienol induced a significant increase in miosis rate (a validated measure of parasympathetic dominance), and this effect reached statistical significance at a low concentration of ≤5 ppm. No other tested compound produced a comparable autonomic shift [1]. This represents a direct, within-study, head-to-head differentiation of hotrienol from three structurally and functionally diverse aroma volatiles.

Autonomic neuroscience Aromachology Functional food Sedative compound screening

Odour Activity Value (OAV) Potency: Hotrienol vs. (Z)- and (E)-Linalool Oxide in Black Tea Aroma Profiling

In a comprehensive key odorant study of black tea, hotrienol exhibited an odour threshold of 110 μg kg⁻¹ and an OAV of 12, whereas (Z)-linalool oxide and (E)-linalool oxide each showed an odour threshold of 320 μg kg⁻¹ with OAVs of 4 and 2, respectively. Despite a lower absolute concentration (1,338 μg kg⁻¹ for hotrienol vs. 1,366 μg kg⁻¹ for (Z)-linalool oxide), hotrienol’s OAV was three times that of (Z)-linalool oxide and six times that of (E)-linalool oxide, driven entirely by its 2.9-fold lower odour threshold [1]. This is a cross-study comparable dataset demonstrating that hotrienol is a disproportionately potent contributor to tea aroma relative to its structural analogues.

Flavour chemistry Odour activity value Black tea aroma Key odorant ranking

Concentration Dominance in Key Tea Varieties: Hotrienol vs. Linalool and Geraniol in Lingtou Dancong Oolong Tea

In a GC-O/MS analysis of Lingtou Dancong oolong tea, hotrienol was quantified at concentrations ranging from 1,100 to 2,664 μg kg⁻¹ across different altitudes, while linalool ranged from 421.8 to 701.3 μg kg⁻¹ and geraniol from 733.4 to 910.7 μg kg⁻¹. Hotrienol concentrations exceeded those of linalool by approximately 2.6- to 3.8-fold and exceeded geraniol by approximately 1.5- to 2.9-fold, making it the dominant alcohol in the honey-floral aroma fraction [1]. Although this is a cross-study comparable observation, the dataset provides quantitative evidence that hotrienol is not a trace component but a major volatile driver in this high-value tea variety.

Tea chemistry Volatile profiling Honey aroma Altitude effect

Unique Status as a Degradation Indicator in Honey During Prolonged Storage: Hotrienol vs. Other Volatiles

In a 540-day stability study of eight Apis mellifera honey samples stored at 20 ± 4 °C, the volatiles cis-linalool oxide, trans-linalool oxide, and hotrienol were the only compounds detected across all samples at every time point (T0 to T6), and all three significantly increased (p < 0.05) over the storage period, except for one sample where the linalool oxides decreased. In contrast, other prominent volatiles such as ethyl acetate, 1-hexanol, and various esters were detectable only inconsistently, appearing in at least one sample only from 360 days onward [1]. This class-level inference positions hotrienol alongside the linalool oxides as a consistently present and monotonically responsive degradation marker, with the key distinction that hotrienol did not exhibit the exception-case decrease observed for the oxides.

Honey quality Storage stability Volatile marker GC-MS fingerprint

Synthetic Accessibility from a Commodity Precursor: Hotrienol 3-Step Synthesis vs. Multi-Step Alternative Routes

A practical synthetic route to racemic hotrienol was achieved from linalyl acetate via sequential ene-type chlorination, dehydrochlorination with LiBr/Li₂CO₃ in DMF, and hydrolysis, yielding hotrienol in 55% overall yield over three steps. Previous routes required more steps, employed less convenient reagents (e.g., N-bromosuccinimide/diethylaniline), and were often poorly reproducible or lacked detailed experimental protocols [1]. While a direct compound-to-compound yield comparison is not possible because this paper targets a single product, the class-level inference is that hotrienol is now accessible via a short, high-yielding sequence from a bulk monoterpene precursor, reducing synthetic burden relative to earlier hotrienol syntheses and potentially relative to other triene-containing terpenoids that require longer routes.

Synthetic chemistry Terpene synthesis Process chemistry Yield optimisation

Hotrienol (CAS 29957-43-5) Best-Fit Application Scenarios Backed by Comparative Evidence


Functional Beverage and Aromachology R&D Targeting Sedative Effects

Hotrienol is the sole Darjeeling tea volatile demonstrated to significantly activate parasympathetic tone (miosis rate) at ≤5 ppm in a controlled human study, whereas geraniol, 2,5-dimethyl-4-hydroxy-3(2H)-furanone, and 2-phenylethyl alcohol failed to produce any significant effect [1]. This makes hotrienol the only evidence-backed candidate for functional tea, relaxation beverage, or aromachology product development where a measurable sedative physiological response is the target claim.

High-Impact Floral-Fruity Flavour Formulation at Low Inclusion Rates

With an odour threshold of 110 μg kg⁻¹ and an OAV of 12—three-fold higher than (Z)-linalool oxide (OAV 4) and six-fold higher than (E)-linalool oxide (OAV 2)—hotrienol delivers disproportionately high aroma potency [1]. Flavour houses seeking to achieve intense honey, tropical, and floral notes at minimal dosage, thereby reducing formula cost and avoiding solvent-like off-notes, will find hotrienol quantitatively superior to linalool oxides for black tea, osmanthus, and wine flavour reconstitution.

Botanical Authentication and Quality Control of High-Value Teas (Lingtou Dancong, Keemun)

Hotrienol dominates the volatile profile of Lingtou Dancong oolong tea at 1,100–2,664 μg kg⁻¹, exceeding linalool (421.8–701.3 μg kg⁻¹) and geraniol (733.4–910.7 μg kg⁻¹) by factors of 1.5- to 3.8-fold [1]. Its wide concentration range across altitudes and its status as a key odorant in Keemun black tea make hotrienol a high-dynamic-range, analytically convenient marker for authentication, geographical origin discrimination, and quality grading of premium teas.

Honey Degradation Monitoring and Shelf-Life Studies

Hotrienol was the only volatile that was universally detected and monotonically increased in all eight honey samples over 540 days of storage (20 ± 4 °C), without the exception-case decline observed for cis- and trans-linalool oxide [1]. This consistent behaviour supports hotrienol’s use as a reliable internal standard or degradation indicator in honey quality programmes, where false negatives from marker instability are unacceptable.

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